![molecular formula C10H19ClN2 B3086385 (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride CAS No. 1158771-11-9](/img/structure/B3086385.png)

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

Vue d'ensemble

Description

“(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C10H18N2. It is also known as butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine .

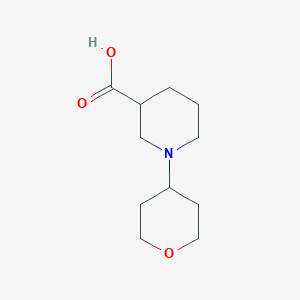

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butan-2-yl group attached to a 1-methyl-1H-pyrrol-2-yl group via a methylamine linkage . The exact 3D structure is not available in the current resources.Applications De Recherche Scientifique

Food Science Applications

- Flavor Compounds in Foods : Research has highlighted the role of branched aldehydes, derived from amino acids, in contributing to the flavor of both fermented and non-fermented food products. Understanding the production and degradation pathways of these compounds, including 2-methyl propanal and 2- and 3-methyl butanal, is crucial for controlling the formation of desired flavor levels in food items (Smit, Engels, & Smit, 2009).

Pharmaceutical Applications

- Synthesis of N-Heterocycles : The use of chiral sulfinamides, particularly tert-butanesulfinamide, has been extensively utilized in the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines. These compounds are key structural motifs in many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Environmental Science Applications

- Removal of Environmental Pollutants : The development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies have shown promising results. The effectiveness of these sorbents is based on electrostatic interactions, hydrophobic interactions, and sorbent morphology, indicating a significant step forward in the treatment of municipal water and wastewater (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Chemical Synthesis and Analysis

- Analysis of Heterocyclic Aromatic Amines : The quantitative and qualitative analysis of heterocyclic aromatic amines (HAAs) and their metabolites in biological matrices, foodstuff, and beverages is vital for understanding their biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry has been identified as a method of choice for the sensitive and selective analysis of these compounds (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular functions .

Biochemical Pathways

The specific biochemical pathways affected by (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride are not known at this time. Pyrrole derivatives can affect a wide range of biochemical pathways depending on their specific targets. They have been found to have antimicrobial, anti-inflammatory, and analgesic activities, among others .

Result of Action

The molecular and cellular effects of This compoundGiven the diverse biological activities of pyrrole derivatives, the effects could potentially be wide-ranging, depending on the specific targets and pathways involved .

Propriétés

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.ClH/c1-4-9(2)11-8-10-6-5-7-12(10)3;/h5-7,9,11H,4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBLJMLIIQQORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CN1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)

![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3086318.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)

amine hydrochloride](/img/structure/B3086347.png)

![1-Methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B3086357.png)

amine hydrochloride](/img/structure/B3086387.png)

amine hydrochloride](/img/structure/B3086404.png)